molecular formula C15H18N2O3S2 B6540061 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1060310-30-6

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide

Cat. No. B6540061
CAS RN: 1060310-30-6
M. Wt: 338.4 g/mol
InChI Key: ZNKJVZRBBZOSMN-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are common in biologically active compounds and are used in the synthesis of various pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Thiophene rings, for example, can undergo various reactions including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide has been studied for its potential applications in various fields of scientific research. It has been used in the synthesis of various compounds, including sulfonamides, sulfones, and organosulfur compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, it has been used in the synthesis of heterocyclic compounds, such as thiophenes, furans, and thiazoles.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins and receptors, such as the opioid receptors, which are involved in the regulation of pain, reward, and other physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins and receptors, such as the opioid receptors, which are involved in the regulation of pain, reward, and other physiological processes. It has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it has been shown to have anti-inflammatory and antioxidant activities, which makes it useful for studying the effects of inflammation and oxidative stress. However, it is important to note that this compound is not approved for use in humans, so its use in clinical trials is not recommended.

Future Directions

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide has potential applications in the biomedical field. It has been studied for its potential to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and interact with certain proteins and receptors, such as the opioid receptors. Additionally, it has been studied for its potential to have anti-inflammatory and antioxidant activities. Further research is needed to explore the potential therapeutic applications of this compound. Additionally, further research is needed to explore the potential of this compound to be used in the synthesis of other compounds, such as peptides and peptidomimetics.

Synthesis Methods

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamidemethylsulfonyl chloride with 2-methylpropanamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in good yields. Other methods of synthesis involve the reaction of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamidemethylsulfonyl chloride with various amines, such as 2-methylpropan-1-amine or 2-methylpropan-2-amine, in the presence of a base. Additionally, the reaction of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamidemethylsulfonyl chloride with 4-methylthiophenol in the presence of a base can also be used to synthesize this compound.

properties

IUPAC Name

2-methyl-N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(2)15(18)17-13-3-5-14(6-4-13)22(19,20)16-9-12-7-8-21-10-12/h3-8,10-11,16H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJVZRBBZOSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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